molecular formula C8H15NO B4319033 1,3,5-trimethylpiperidin-4-one CAS No. 824-31-7

1,3,5-trimethylpiperidin-4-one

Cat. No.: B4319033
CAS No.: 824-31-7
M. Wt: 141.21 g/mol
InChI Key: QSEAGQPIZOIBLN-UHFFFAOYSA-N
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Description

1,3,5-Trimethylpiperidin-4-one is a heterocyclic organic compound that belongs to the piperidine family. Piperidines are six-membered rings containing one nitrogen atom. This compound is characterized by the presence of three methyl groups attached to the first, third, and fifth carbon atoms, and a ketone group at the fourth carbon atom. It is a key intermediate in the synthesis of various pharmaceuticals and organic compounds.

Scientific Research Applications

1,3,5-Trimethylpiperidin-4-one has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,5-Trimethylpiperidin-4-one can be synthesized through several methods. One common method involves the reaction of 2,4,6-trimethylpyridine with formaldehyde and hydrogen in the presence of a catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 20 to 25°C .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of advanced catalytic systems to enhance yield and selectivity. The process may include steps such as distillation and purification to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,3,5-Trimethylpiperidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogenating agents and nucleophiles are typically employed for substitution reactions.

Major Products Formed

Mechanism of Action

The mechanism of action of 1,3,5-trimethylpiperidin-4-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes and receptors, to exert its effects. The exact pathways involved can vary, but they often include modulation of neurotransmitter activity and inhibition of specific enzymes .

Comparison with Similar Compounds

Similar Compounds

    1,2,5-Trimethylpiperidin-4-one: Similar structure but different methyl group positions.

    2,4,6-Trimethylpyridine: Lacks the ketone group and has a different ring structure.

    4-Piperidone: Lacks the methyl groups and has a simpler structure.

Uniqueness

1,3,5-Trimethylpiperidin-4-one is unique due to its specific arrangement of methyl groups and the presence of a ketone group. This unique structure imparts distinct chemical and biological properties, making it valuable in various applications .

Properties

IUPAC Name

1,3,5-trimethylpiperidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-6-4-9(3)5-7(2)8(6)10/h6-7H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSEAGQPIZOIBLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(C1=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00398015
Record name 1,3,5-trimethylpiperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00398015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

824-31-7
Record name 1,3,5-trimethylpiperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00398015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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